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For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyltriphenylsilane, a member of the organosilane family, is a versatile reagent in organic

synthesis. Its unique chemical properties, stemming from the presence of both an allyl group

and three phenyl rings attached to a central silicon atom, make it a valuable tool for the

formation of carbon-carbon bonds and the introduction of the allyl moiety into various molecular

frameworks. This technical guide provides a comprehensive overview of the chemical

properties, structure, and reactivity of allyltriphenylsilane, with a focus on its potential

applications in synthetic chemistry and drug development.

Chemical and Physical Properties
Allyltriphenylsilane is a white solid at room temperature.[1] A summary of its key chemical

and physical properties is presented in the table below.
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Property Value Reference(s)

Molecular Formula C₂₁H₂₀Si [2]

Molecular Weight 300.48 g/mol [2]

Melting Point 87-90 °C [1]

Boiling Point 380.4 °C at 760 mmHg [3]

Density 1.03 g/cm³ [3]

Appearance White Solid [1]

CAS Number 18752-21-1 [2]

Molecular Structure
The structure of allyltriphenylsilane consists of a central silicon atom tetrahedrally bonded to

three phenyl groups and one allyl group. The IUPAC name for this compound is triphenyl(prop-

2-en-1-yl)silane.[2]

Molecular Structure of Allyltriphenylsilane

While a specific crystal structure determination for allyltriphenylsilane is not readily available

in the Cambridge Structural Database (CSD), the tetrahedral geometry around the silicon atom

is the expected and accepted conformation.[3][4][5][6] Bond lengths and angles would be

typical for Si-C and C-C single and double bonds.

Experimental Protocols
Synthesis of Allyltriphenylsilane via Grignard Reaction
A common method for the synthesis of allyltriphenylsilane involves the reaction of a Grignard

reagent, allylmagnesium bromide, with triphenylsilyl chloride.[7][8][9]

Materials:

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)
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Allyl bromide

Triphenylsilyl chloride

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, add magnesium turnings.

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

A solution of allyl bromide in the same anhydrous solvent is added dropwise from the

dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically

initiated with a small crystal of iodine if it does not start spontaneously.

Once the Grignard reagent formation is complete (indicated by the consumption of

magnesium), the reaction mixture is cooled in an ice bath.

A solution of triphenylsilyl chloride in the same anhydrous solvent is then added dropwise to

the Grignard reagent.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for several hours.

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride

solution.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude product.

Purification of Allyltriphenylsilane
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The crude allyltriphenylsilane can be purified by recrystallization or column chromatography.

Recrystallization:

Solvent Selection: A suitable solvent for recrystallization is one in which allyltriphenylsilane
is soluble at high temperatures but sparingly soluble at room temperature. A mixed solvent

system, such as ethanol/water or hexane/ethyl acetate, may also be effective.

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble

impurities are present, the hot solution should be filtered. Allow the solution to cool slowly to

room temperature, followed by cooling in an ice bath to induce crystallization. The purified

crystals are then collected by vacuum filtration and washed with a small amount of cold

solvent.[10]

Column Chromatography:

Stationary Phase: Silica gel is a commonly used stationary phase.[11][12][13]

Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in

a low polarity ratio (e.g., 9:1), is typically effective for eluting the product.

Procedure: A slurry of silica gel in the chosen eluent is packed into a chromatography

column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded

onto the top of the column. The eluent is then passed through the column, and fractions are

collected and analyzed (e.g., by TLC) to isolate the pure allyltriphenylsilane.[11][12][13]

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of allyltriphenylsilane will show characteristic signals

for the allyl and phenyl protons. The allyl protons will appear as multiplets in the olefinic and

aliphatic regions of the spectrum. The phenyl protons will typically appear as a complex

multiplet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the allyl

group and the phenyl rings.[14][15][16]
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Gas Chromatography-Mass Spectrometry (GC-MS):

GC Conditions: A non-polar capillary column is suitable for the separation of

allyltriphenylsilane. The injector and detector temperatures should be set appropriately to

ensure volatilization without decomposition.

MS Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of allyltriphenylsilane. The fragmentation pattern will likely involve the

loss of the allyl group and phenyl groups, providing structural confirmation.[17][18][19][20]

Reactivity and Applications in Organic Synthesis
The reactivity of allyltriphenylsilane is dominated by the allyl group, which can act as a

nucleophile in the presence of a Lewis acid. This reactivity is central to the Hosomi-Sakurai

reaction.[21][22][23]

The Hosomi-Sakurai Reaction
The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves

the reaction of an allylsilane with an electrophile, typically a carbonyl compound, in the

presence of a Lewis acid catalyst.[21][22][23]

Hosomi-Sakurai Reaction Workflow

Allyltriphenylsilane +
Electrophile (e.g., Aldehyde)

Lewis Acid
(e.g., TiCl₄)

Activation β-Silyl Carbocation
Intermediate

Nucleophilic Attack Homoallylic AlcoholDesilylation

Click to download full resolution via product page

Workflow of the Hosomi-Sakurai Reaction

Mechanism:

The Lewis acid activates the electrophile (e.g., an aldehyde or ketone) by coordinating to the

carbonyl oxygen, making the carbonyl carbon more electrophilic.
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The π-electrons of the allyl group of allyltriphenylsilane attack the activated carbonyl

carbon, forming a new carbon-carbon bond. This results in the formation of a β-silyl

carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation

(the β-silicon effect).[21]

The triphenylsilyl group is then eliminated, typically through reaction with a nucleophile or

solvent, leading to the formation of a double bond and yielding the homoallylic alcohol

product after workup.[22]

Experimental Protocol for Hosomi-Sakurai Reaction with Benzaldehyde:

Materials: Benzaldehyde, allyltriphenylsilane, titanium tetrachloride (TiCl₄), anhydrous

dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

Procedure: To a solution of benzaldehyde in anhydrous DCM at -78 °C under an inert

atmosphere, add TiCl₄ dropwise. Stir the mixture for a few minutes, then add a solution of

allyltriphenylsilane in anhydrous DCM dropwise. Allow the reaction to proceed at -78 °C for

a specified time, then quench the reaction by adding a saturated aqueous sodium

bicarbonate solution. After warming to room temperature, the mixture is extracted with DCM,

the organic layers are combined, dried, and concentrated. The product, a homoallylic

alcohol, can be purified by column chromatography.[22]

Relevance to Drug Development
While there is no direct evidence of allyltriphenylsilane being used as a therapeutic agent

itself, its importance in organic synthesis makes it a relevant tool for drug discovery and

development.

Synthesis of Complex Molecules: The Hosomi-Sakurai reaction and other reactions involving

allylsilanes are employed in the total synthesis of natural products, many of which serve as

lead compounds in drug discovery.[24][25][26][27] The ability to stereoselectively introduce an

allyl group is crucial for building the complex carbon skeletons of these molecules.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: Allyltriphenylsilane can

be used to synthesize a variety of analogues of a lead compound.[28][29] By modifying the

structure of a biologically active molecule and evaluating the effect on its activity, researchers
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can identify the key structural features required for therapeutic efficacy. This process is

fundamental to optimizing lead compounds into viable drug candidates.

Potential for Biological Activity: While specific studies on the biological activity of

allyltriphenylsilane are lacking, some organosilicon compounds have been investigated for

their genotoxic potential.[1] Further research is needed to determine if allyltriphenylsilane
possesses any inherent biological activity or cytotoxicity.[30][31][32] There is also growing

interest in how various chemical compounds, including phytochemicals, can modulate cellular

signaling pathways, such as the MAPK pathway, which are often dysregulated in diseases like

cancer.[33][34][35][36][37] However, no studies have specifically linked allyltriphenylsilane to

the modulation of these pathways.

Conclusion
Allyltriphenylsilane is a valuable reagent in organic synthesis, primarily utilized for the

nucleophilic addition of an allyl group to various electrophiles via the Hosomi-Sakurai reaction.

Its chemical properties and reactivity make it a useful tool for the construction of complex

molecules, including those with potential therapeutic applications. While direct biological

activity of allyltriphenylsilane has not been extensively studied, its role in the synthesis of

bioactive compounds and the generation of compound libraries for drug discovery underscores

its importance for researchers in the pharmaceutical sciences. Further investigation into the

potential biological effects of allyltriphenylsilane and other organosilicon compounds may

reveal new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Genotoxicity studies on selected organosilicon compounds: in vitro assays
[pubmed.ncbi.nlm.nih.gov]

2. Allyltriphenylsilane | C21H20Si | CID 278642 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b103027?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3284798/
https://www.benchchem.com/product/b103027?utm_src=pdf-body
https://www.researchgate.net/publication/361820516_Review_on_the_in_vitro_cytotoxicity_assessment_in_accordance_to_the_international_organization_for_standardization_ISO
https://www.researchgate.net/publication/326376663_In_Vitro_Cytotoxicity_and_Cell_Viability_Assays_Principles_Advantages_and_Disadvantages
https://www.ncbi.nlm.nih.gov/books/NBK540958/
https://pubmed.ncbi.nlm.nih.gov/41266727/
https://www.news-medical.net/whitepaper/20190802/Modulation-and-Functions-of-MAP-Kinase-Pathways.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC2031910/
https://www.assaygenie.com/blog/mapk-signaling-cytokines-pathways
https://elifesciences.org/articles/60541
https://www.benchchem.com/product/b103027?utm_src=pdf-body
https://www.benchchem.com/product/b103027?utm_src=pdf-body
https://www.benchchem.com/product/b103027?utm_src=pdf-body
https://www.benchchem.com/product/b103027?utm_src=pdf-body
https://www.benchchem.com/product/b103027?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3284798/
https://pubmed.ncbi.nlm.nih.gov/3284798/
https://pubchem.ncbi.nlm.nih.gov/compound/278642
https://www.ccdc.cam.ac.uk/solutions/software/csd/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. asu.elsevierpure.com [asu.elsevierpure.com]

5. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington,
Andrew J. Peloquin et al. [open.clemson.edu]

6. Research Portal [iro.uiowa.edu]

7. gelest.com [gelest.com]

8. Organic Syntheses Procedure [orgsyn.org]

9. adichemistry.com [adichemistry.com]

10. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-
Ketoester to Form γ,γ-Disubstituted α-Ketoesters [mdpi.com]

11. web.uvic.ca [web.uvic.ca]

12. researchgate.net [researchgate.net]

13. chemistry.miamioh.edu [chemistry.miamioh.edu]

14. beilstein-journals.org [beilstein-journals.org]

15. scielo.br [scielo.br]

16. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted
methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

17. chem.libretexts.org [chem.libretexts.org]

18. chemguide.co.uk [chemguide.co.uk]

19. scienceready.com.au [scienceready.com.au]

20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

21. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

22. Sakurai Allylation | NROChemistry [nrochemistry.com]

23. Hosomi-Sakurai Reaction [organic-chemistry.org]

24. Natural products synthesised via a single parent molecule | News | Chemistry World
[chemistryworld.com]

25. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC
[pmc.ncbi.nlm.nih.gov]

26. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]

27. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://asu.elsevierpure.com/en/datasets/ccdc-2167919-experimental-crystal-structure-determination/
https://open.clemson.edu/all_data/3469/
https://open.clemson.edu/all_data/3469/
https://iro.uiowa.edu/esploro/outputs/dataset/CCDC-1958363-Experimental-Crystal-Structure-Determination/9984634886202771
https://www.gelest.com/wp-content/uploads/GrignardsReprint.pdf
http://www.orgsyn.org/demo.aspx?prep=V76P0221
http://www.adichemistry.com/organic/organicreagents/grignard/grignard-reagent-reaction-1.html
https://www.mdpi.com/1420-3049/27/15/4730
https://www.mdpi.com/1420-3049/27/15/4730
https://web.uvic.ca/~berryde/techniques/column%20chrom.pdf
https://www.researchgate.net/publication/26579326_Isolation_And_Purification_Of_Substance_By_Column_Chromatography
https://chemistry.miamioh.edu/gung/CHM244/pdfs/column.pdf
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-14-164-S1.pdf
https://www.scielo.br/j/jbchs/a/bLvJb6GC4zbGjJqGw6QjmWG/?lang=en&format=pdf
https://www.mdpi.com/2073-4352/14/10/871
https://www.mdpi.com/2073-4352/14/10/871
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://scienceready.com.au/pages/interpreting-mass-spectrum-fragmentation-patterns
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://en.chem-station.com/reactions-2/2014/05/hosomi-sakurai-allylation.html
https://nrochemistry.com/sakurai-allylation/
https://www.organic-chemistry.org/namedreactions/hosomi-sakurai-reaction.shtm
https://www.chemistryworld.com/news/natural-products-synthesised-via-a-single-parent-molecule/3002774.article
https://www.chemistryworld.com/news/natural-products-synthesised-via-a-single-parent-molecule/3002774.article
https://pmc.ncbi.nlm.nih.gov/articles/PMC10704578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10704578/
https://www.oc-hahn.uni-bayreuth.de/en/research/Natural-Products-And-Total-Synthesis/index.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7718793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7718793/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


28. [PDF] Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries |
Semantic Scholar [semanticscholar.org]

29. mdpi.com [mdpi.com]

30. researchgate.net [researchgate.net]

31. researchgate.net [researchgate.net]

32. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual -
NCBI Bookshelf [ncbi.nlm.nih.gov]

33. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in
Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

34. news-medical.net [news-medical.net]

35. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast
Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

36. assaygenie.com [assaygenie.com]

37. MAPK activity dynamics regulate non-cell autonomous effects of oncogene expression |
eLife [elifesciences.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
and Structure of Allyltriphenylsilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103027#allyltriphenylsilane-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.semanticscholar.org/paper/Solid-Phase-Parallel-Synthesis-of-Drug-Like-Lee-Gong/6fc84a42b96edabff6f6aeda7dff7089a8ad3839
https://www.semanticscholar.org/paper/Solid-Phase-Parallel-Synthesis-of-Drug-Like-Lee-Gong/6fc84a42b96edabff6f6aeda7dff7089a8ad3839
https://www.mdpi.com/1420-3049/17/5/5467
https://www.researchgate.net/publication/361820516_Review_on_the_in_vitro_cytotoxicity_assessment_in_accordance_to_the_international_organization_for_standardization_ISO
https://www.researchgate.net/publication/326376663_In_Vitro_Cytotoxicity_and_Cell_Viability_Assays_Principles_Advantages_and_Disadvantages
https://www.ncbi.nlm.nih.gov/books/NBK540958/
https://www.ncbi.nlm.nih.gov/books/NBK540958/
https://pubmed.ncbi.nlm.nih.gov/41266727/
https://pubmed.ncbi.nlm.nih.gov/41266727/
https://www.news-medical.net/whitepaper/20190802/Modulation-and-Functions-of-MAP-Kinase-Pathways.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC2031910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2031910/
https://www.assaygenie.com/blog/mapk-signaling-cytokines-pathways
https://elifesciences.org/articles/60541
https://elifesciences.org/articles/60541
https://www.benchchem.com/product/b103027#allyltriphenylsilane-chemical-properties-and-structure
https://www.benchchem.com/product/b103027#allyltriphenylsilane-chemical-properties-and-structure
https://www.benchchem.com/product/b103027#allyltriphenylsilane-chemical-properties-and-structure
https://www.benchchem.com/product/b103027#allyltriphenylsilane-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b103027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

